2,3,6-Trifluorobenzonitrile

Description

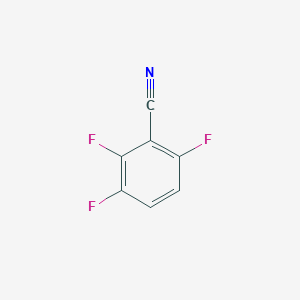

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,6-trifluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWTXHALVWAISPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159829 | |

| Record name | 2,3,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136514-17-5 | |

| Record name | 2,3,6-Trifluorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136514175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,6-Trifluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,6-Trifluorobenzonitrile: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2,3,6-trifluorobenzonitrile, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Chemical and Physical Properties

This compound is a colorless, transparent liquid at room temperature. It is sparingly soluble in water but miscible with common organic solvents.[1] The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₂F₃N | [2] |

| Molecular Weight | 157.09 g/mol | [2] |

| CAS Number | 136514-17-5 | [2] |

| Appearance | Colorless to transparent liquid | [1] |

| Density | 1.359 g/mL at 25 °C | [2] |

| Boiling Point | 179 °C | [1] |

| Flash Point | 79 °C (closed cup) | [2] |

| Refractive Index (n20/D) | 1.4706 | [2] |

Spectroscopic Data

Reactivity and Synthetic Applications

This compound is a versatile building block in organic synthesis due to the presence of both the nitrile group and the trifluorinated aromatic ring.[1]

Reactivity of the Aromatic Ring

The fluorine atoms on the benzene ring, particularly the one at the 2-position, are susceptible to nucleophilic aromatic substitution.[1] This reactivity allows for the introduction of various functional groups, making it a valuable precursor for the synthesis of multi-substituted benzonitrile derivatives.[1] The electron-withdrawing nature of the fluorine atoms and the nitrile group activates the ring towards nucleophilic attack.

Reactivity of the Nitrile Group

The cyano group in this compound exhibits typical nitrile reactivity. It can undergo nucleophilic addition with organometallic reagents such as Grignard reagents and organolithium compounds.[1] Furthermore, the nitrile group can be hydrolyzed under strong acidic conditions to yield the corresponding carboxylic acid, 2,3,6-trifluorobenzoic acid.[1]

Caption: Reactivity of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of this compound in research and development. Below are protocols for its synthesis and a common transformation.

Synthesis of this compound

The synthesis of this compound can be achieved via a chlorine/fluorine exchange (halex) reaction from 2-chloro-5,6-difluorobenzonitrile.

Caption: Synthesis of this compound.

Methodology:

-

Reactants and Reagents: 2-chloro-5,6-difluorobenzonitrile, an alkali metal fluoride (such as potassium fluoride), a phase transfer catalyst (e.g., tetra-n-butylphosphonium bromide), and a high-boiling polar aprotic solvent (like sulfolane).

-

Procedure:

-

A suspension of the alkali metal fluoride in the solvent is prepared in a reaction vessel. If necessary, the mixture is dried by azeotropic distillation.

-

The phase transfer catalyst and 2-chloro-5,6-difluorobenzonitrile are added to the suspension.

-

The reaction mixture is heated to a high temperature (e.g., 190°C) and maintained for several hours until the starting material is consumed.

-

After cooling, the inorganic salts are removed by filtration.

-

The filtrate is then subjected to vacuum distillation to isolate the this compound product.

-

Hydrolysis to 2,3,6-Trifluorobenzoic Acid

The nitrile group of this compound can be readily hydrolyzed to a carboxylic acid.

Methodology:

-

Reactants and Reagents: this compound, concentrated sulfuric acid (70-90%).

-

Procedure:

-

This compound is added dropwise to preheated concentrated sulfuric acid (e.g., 150°C).

-

The reaction mixture is stirred at this temperature for a few hours until the nitrile is no longer detectable.

-

The hot solution is carefully poured onto ice.

-

The resulting mixture is extracted with an organic solvent such as methyl tert-butyl ether (MTBE).

-

The organic extracts are combined, dried over a drying agent (e.g., magnesium sulfate), and the solvent is removed to yield 2,3,6-trifluorobenzoic acid.

-

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[2] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including eye shields, gloves, and a suitable respirator.[2] Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in the synthesis of complex organic molecules. Its unique combination of a trifluorinated benzene ring and a nitrile functional group offers multiple avenues for chemical modification. This guide provides essential data and methodologies to support its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.

References

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,3,6-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2,3,6-trifluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details a robust synthetic protocol and outlines the expected analytical data for the successful identification and quality control of this compound.

Core Concepts and Synthesis

The primary route for the synthesis of this compound involves a multi-step process commencing from 2,3,4-trifluoronitrobenzene. The synthetic pathway, as outlined in patent literature, includes cyanation, denitrating chlorination, and a final halogen exchange (Halex) reaction.

A crucial step in this synthesis is the conversion of 2-chloro-5,6-difluorobenzonitrile to the final product via a Halex reaction. This nucleophilic aromatic substitution reaction replaces the chlorine atom with fluorine, typically utilizing an alkali metal fluoride in a high-boiling point solvent.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

The following protocols are based on established methodologies and provide a framework for the laboratory-scale synthesis of this compound.

Synthesis of this compound from 2-Chloro-5,6-difluorobenzonitrile (Halex Reaction)

This procedure is adapted from the method described in US Patent 5,478,963A.[1]

Materials:

-

2-Chloro-5,6-difluorobenzonitrile

-

Potassium fluoride (spray-dried)

-

Tetra-n-butylphosphonium bromide (phase transfer catalyst)

-

Sulfolane (solvent)

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet/outlet

-

Heating mantle with temperature controller

-

Distillation apparatus

Procedure:

-

To a dry three-necked flask under a nitrogen atmosphere, add spray-dried potassium fluoride (a molar excess relative to the substrate).

-

Add sulfolane to the flask to create a stirrable suspension.

-

Add tetra-n-butylphosphonium bromide (catalytic amount).

-

Add 2-chloro-5,6-difluorobenzonitrile to the reaction mixture.

-

Heat the mixture to 190°C with vigorous stirring.

-

Maintain the reaction at this temperature for approximately 8 hours, monitoring the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture.

-

Filter the mixture to remove inorganic salts.

-

Rinse the filter cake with warm sulfolane.

-

The crude product is purified by vacuum distillation of the filtrate to yield this compound.[1]

Expected Yield: Approximately 70% with a purity of >90% (with sulfolane as the main impurity before final purification).[1]

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic properties.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₂F₃N | |

| Molecular Weight | 157.09 g/mol | |

| Appearance | Liquid | |

| Density | 1.359 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4706 | |

| Boiling Point | 179 °C (Predicted) | |

| Flash Point | 79 °C (174.2 °F) - closed cup | [2] |

| CAS Number | 136514-17-5 |

Spectroscopic Data

Infrared (IR) and Raman Spectroscopy: The vibrational spectra of this compound have been recorded and analyzed. Key vibrational modes include the C≡N stretching frequency, C-F stretching, and aromatic C-C stretching and bending vibrations. For detailed assignments of the fundamental vibrational modes, refer to the specialized spectroscopic literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show two aromatic protons, likely appearing as complex multiplets due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The spectrum will display signals for the seven carbon atoms. The carbon attached to the nitrile group will have a characteristic chemical shift, and the fluorinated carbons will exhibit C-F coupling.

-

¹⁹F NMR: Three distinct signals are expected for the three non-equivalent fluorine atoms, with fluorine-fluorine and fluorine-proton couplings leading to complex splitting patterns.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 157.09 g/mol . Fragmentation patterns would likely involve the loss of the nitrile group and fluorine atoms.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of this compound.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the described protocols to their specific laboratory conditions.

References

- 1. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 2. 2,3,6-三氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 2,3,6-Trifluorobenzonitrile (CAS Number: 136514-17-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-Trifluorobenzonitrile, a fluorinated aromatic compound of significant interest in chemical synthesis and drug discovery. This document consolidates essential physicochemical data, detailed spectroscopic information, and a review of its synthesis and reactivity. Particular emphasis is placed on its applications as a versatile building block in the development of novel pharmaceutical agents. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference. The presence of three fluorine atoms on the benzene ring significantly influences its electronic properties, reactivity, and ultimately its utility in organic synthesis.

| Property | Value | Reference |

| CAS Number | 136514-17-5 | |

| Molecular Formula | C₇H₂F₃N | |

| Molecular Weight | 157.09 g/mol | |

| Boiling Point | 179 °C | |

| Density | 1.359 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.4706 | |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| Form | Liquid | |

| Color | Clear, colorless |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While detailed spectra are often proprietary, the characteristic spectral features are well-documented.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound. The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region due to proton-fluorine and proton-proton coupling. The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the benzene ring, with their chemical shifts and splitting patterns influenced by the attached fluorine atoms and the nitrile group.

2.2. Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides valuable information about its functional groups. Key vibrational frequencies are anticipated for the C≡N stretch of the nitrile group, C-F stretching vibrations, and the characteristic absorptions of the aromatic ring. A study focusing on the vibrational spectra of 2,3,6-trifluorobenzonitriles has been conducted, providing a basis for detailed spectral interpretation.[2]

2.3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight, along with a characteristic fragmentation pattern that can be used for structural confirmation.

Synthesis and Reactivity

3.1. Synthesis

One documented method for the preparation of this compound involves a halogen exchange reaction. A patent describes a process where 2-chloro-5,6-difluorobenzonitrile is heated with potassium fluoride in a solvent such as sulfolane.[3] The reaction mixture is heated to a high temperature to facilitate the nucleophilic aromatic substitution of the chlorine atom with fluorine.[3] The product is then isolated by distillation.[3]

Caption: Synthesis of this compound.

3.2. Reactivity

The trifluorinated benzene ring of this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[4] The fluorine atoms act as leaving groups and can be displaced by a variety of nucleophiles. This reactivity is central to its utility as a synthetic intermediate. The nitrile group can also undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further expanding its synthetic potential. For instance, this compound can be hydrolyzed to 2,3,6-trifluorobenzoic acid using 75% sulfuric acid at 150°C.[3]

Applications in Drug Development and Research

Fluorinated compounds are of great interest in medicinal chemistry due to the unique properties that fluorine atoms impart to molecules, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. This compound serves as a key building block for the synthesis of various biologically active molecules.

While specific examples directly citing the use of this compound in the synthesis of named pharmaceutical agents are not prevalent in the public domain, its structural motifs are found in various classes of therapeutic agents. The general class of fluorobenzonitriles are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5]

Experimental Workflow: Nucleophilic Aromatic Substitution (General Protocol)

The following is a generalized experimental workflow for a nucleophilic aromatic substitution reaction using a fluorinated benzonitrile like this compound. This protocol is illustrative and would require optimization for specific nucleophiles and desired products.

Caption: General workflow for SNAr reactions.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory environment.

5.1. Hazard Identification

It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.

5.2. Recommended Precautions

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

5.3. First Aid Measures

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its reactivity, driven by the electron-deficient nature of the trifluorinated aromatic ring, allows for the introduction of this key structural motif into a wide range of molecules. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. vapourtec.com [vapourtec.com]

Spectroscopic Analysis of 2,3,6-Trifluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluorobenzonitrile is a fluorinated aromatic compound of interest in chemical synthesis and drug discovery. The presence of multiple fluorine atoms and a nitrile group gives rise to a unique spectroscopic profile. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It also outlines detailed experimental protocols for acquiring such data and a logical workflow for its analysis.

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.4 - 7.6 | m | - | H-4 |

| ~7.1 - 7.3 | m | - | H-5 |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 (ddd) | C-2 |

| ~158 (ddd) | C-6 |

| ~155 (ddd) | C-3 |

| ~135 (m) | C-4 |

| ~115 (m) | C-5 |

| ~115 (t) | C-1 |

| ~114 | CN |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -110 to -120 | m | - | F-2 |

| -120 to -130 | m | - | F-6 |

| -130 to -140 | m | - | F-3 |

Table 4: Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretch |

| ~1620, ~1500, ~1450 | Medium-Strong | C=C aromatic ring stretch |

| ~1200 - 1000 | Strong | C-F stretch |

| ~800 - 700 | Strong | C-H out-of-plane bend |

Table 5: Expected Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 157 | High | [M]⁺ (Molecular Ion) |

| 131 | Medium | [M - CN]⁺ |

| 112 | Medium | [M - CN - F]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.

-

Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR:

-

The spectrum is acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR:

-

The spectrum is acquired with proton decoupling, a 30° pulse angle, a spectral width of 250 ppm, and a relaxation delay of 2 seconds.

-

Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

-

-

¹⁹F NMR:

-

The spectrum is acquired with proton decoupling, a 30° pulse angle, and a spectral width of 100 ppm.

-

Chemical shifts are referenced to an external standard, such as CFCl₃ at 0 ppm.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is obtained using a thin film method. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[1]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean KBr/NaCl plates is recorded.

-

The sample is then placed, and the spectrum is recorded from 4000 to 400 cm⁻¹.[2]

-

The final spectrum is presented in terms of transmittance or absorbance.

-

3. Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC-MS).

-

Instrumentation: An electron ionization (EI) mass spectrometer is used.

-

Ionization: The sample is ionized using a standard electron energy of 70 eV.[3]

-

Mass Analysis: The resulting ions are separated by a quadrupole or time-of-flight (TOF) analyzer.[4]

-

Data Acquisition: The mass-to-charge ratio (m/z) and relative abundance of the ions are recorded to generate the mass spectrum.

Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Solubility of 2,3,6-Trifluorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,6-Trifluorobenzonitrile in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide synthesizes qualitative information, presents data for the analogous compound benzonitrile for comparative purposes, and provides a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₇H₂F₃N.[1] It is a fluorinated derivative of benzonitrile and serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties influence its solubility characteristics.

| Property | Value |

| Molecular Formula | C₇H₂F₃N |

| Molecular Weight | 157.09 g/mol [1] |

| Form | Liquid[1] |

| Density | 1.359 g/mL at 25 °C[1] |

| Boiling Point | 179 °C |

| Flash Point | 79 °C (closed cup)[1] |

| Refractive Index | n20/D 1.4706[1] |

Solubility Profile

For comparative purposes, the table below presents the solubility of the parent compound, benzonitrile, in various organic solvents. It is anticipated that this compound would exhibit a similar, though not identical, solubility profile.

Table 1: Solubility of Benzonitrile in Common Solvents

| Solvent | Classification | Solubility of Benzonitrile |

| Acetone | Polar Aprotic | Very Soluble[2] |

| Benzene | Non-polar | Very Soluble[2] |

| Carbon Tetrachloride | Non-polar | Soluble[2] |

| Diethyl Ether | Polar Aprotic | Miscible[2] |

| Ethanol | Polar Protic | Miscible[2] |

| Water | Polar Protic | 0.4331 g/100g at 25°C[2] |

Experimental Protocols for Solubility Determination

A detailed methodology for determining the solubility of this compound is provided below. This protocol can be adapted for various organic solvents.

Gravimetric Method

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the evaporation of the solvent and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small flasks with airtight caps

-

Constant temperature bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solution to stand undisturbed at the constant temperature for at least 2 hours to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter to remove any suspended particles.

-

Transfer the filtered saturated solution to a pre-weighed vial.

-

Determine the weight of the transferred solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility in g/100 mL or other desired units.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Synthesis Pathway Overview

This diagram provides a simplified overview of a potential synthesis route for this compound.

Caption: A multi-step synthesis route to this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, its physicochemical properties and the behavior of the analogous compound, benzonitrile, suggest good solubility in a variety of common organic solvents. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values tailored to their specific needs. This information is critical for the effective application of this compound in research and development, particularly in the fields of drug discovery and agrochemical synthesis.

References

The Strategic Application of 2,3,6-Trifluorobenzonitrile in the Synthesis of Novel Fluoroquinolone Antibacterials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability. 2,3,6-Trifluorobenzonitrile, a versatile fluorinated building block, holds significant potential as a precursor for the synthesis of novel fluoroquinolone antibiotics. This technical guide elucidates the synthetic pathways from this compound to key quinolone core structures and explores the prospective antibacterial applications of the resulting compounds. Detailed experimental methodologies for precursor synthesis and established protocols for quinolone ring formation are provided, alongside a summary of the biological activity of structurally related fluoroquinolones. This document serves as a comprehensive resource for researchers engaged in the discovery and development of new anti-infective agents.

Introduction: The Role of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in medicinal chemistry. The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of antibacterial agents, fluorination of the quinolone scaffold has been instrumental in the development of broad-spectrum antibiotics with enhanced potency against a wide range of bacterial pathogens. This compound serves as a valuable starting material for accessing quinolone structures with a distinct trifluorination pattern, offering the potential for novel structure-activity relationships and improved therapeutic indices.

Synthetic Pathways from this compound to Quinolone Cores

The primary value of this compound in medicinal chemistry lies in its utility as a precursor to key intermediates for fluoroquinolone synthesis, namely 2,3,6-trifluoroaniline and 2,3,6-trifluorobenzoic acid.

Preparation of Key Intermediates

2.1.1. Synthesis of 2,3,6-Trifluoroaniline

The conversion of this compound to 2,3,6-trifluoroaniline is a critical step in leveraging this building block for many quinolone synthesis methodologies. While a direct, one-pot reduction of the nitrile to the amine in the presence of the fluoroaromatic system can be challenging, a common industrial route involves the Hofmann rearrangement of the corresponding amide.

-

Step 1: Hydrolysis of this compound to 2,3,6-Trifluorobenzamide. This can be achieved under acidic or basic conditions. For instance, heating the nitrile with concentrated sulfuric acid followed by controlled hydration.

-

Step 2: Hofmann Rearrangement of 2,3,6-Trifluorobenzamide. Treatment of the amide with a solution of sodium hypobromite or sodium hypochlorite in aqueous sodium hydroxide effectuates the rearrangement to yield 2,3,6-trifluoroaniline.[1][2][3]

2.1.2. Synthesis of 2,3,6-Trifluorobenzoic Acid

For certain quinolone synthesis strategies, 2,3,6-trifluorobenzoic acid is the required intermediate. This can be readily prepared by the hydrolysis of this compound.

-

Experimental Protocol: Hydrolysis of this compound

-

Materials: this compound, concentrated sulfuric acid, water.

-

Procedure: A mixture of this compound and concentrated sulfuric acid (e.g., 75-90% w/w) is heated to approximately 150-160°C for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice. The precipitated solid, 2,3,6-trifluorobenzoic acid, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

-

Construction of the Fluoroquinolone Nucleus

With 2,3,6-trifluoroaniline as a key intermediate, the construction of the fluoroquinolone core can be accomplished through well-established synthetic routes, most notably the Gould-Jacobs reaction.

-

Experimental Protocol: Gould-Jacobs Reaction for Quinolone Synthesis

-

Step 1: Condensation with Diethyl ethoxymethylenemalonate (EMME). 2,3,6-trifluoroaniline is reacted with EMME, typically by heating the neat mixture or in a high-boiling solvent like diphenyl ether. This reaction forms the anilinomethylenemalonate intermediate.

-

Step 2: Thermal Cyclization. The intermediate from Step 1 is heated to a higher temperature (around 250°C) to effect a cyclization, yielding the corresponding ethyl 4-hydroxy-quinoline-3-carboxylate with the trifluoro substitution pattern.

-

Step 3: N-Alkylation. The nitrogen at the 1-position of the quinolone ring is then alkylated, for example, with ethyl iodide or cyclopropyl bromide, in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

-

Step 4: Hydrolysis. The ester at the 3-position is hydrolyzed to the carboxylic acid under acidic or basic conditions to afford the final fluoroquinolone nucleus.

-

The following diagram illustrates the general workflow for the synthesis of a hypothetical fluoroquinolone from this compound.

Potential Applications in Medicinal Chemistry: Fluoroquinolone Antibacterials

Fluoroquinolones derived from this compound are anticipated to exhibit potent antibacterial activity. The mechanism of action of this class of drugs is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Mechanism of Action

The fluoroquinolone molecule intercalates with the bacterial DNA and the enzyme complex, stabilizing the cleaved DNA strands and preventing their re-ligation. This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.

Structure-Activity Relationships and Predicted Biological Activity

The substitution pattern of the fluoroquinolone core is critical for its antibacterial spectrum and potency. Based on existing literature for related compounds, the following structure-activity relationships can be anticipated for derivatives of this compound:

-

N-1 Substituent: A cyclopropyl group at the N-1 position is generally associated with enhanced antibacterial activity.

-

C-7 Substituent: The nature of the substituent at the C-7 position significantly influences the antibacterial spectrum and potency. Piperazinyl and pyrrolidinyl moieties are common and often lead to potent compounds.

-

Fluorine Substitution: The presence of a fluorine atom at the C-6 position is a hallmark of modern fluoroquinolones and is crucial for high potency. An additional fluorine at the C-8 position, as would be the case in derivatives from 2,3,6-trifluoroaniline, can further modulate activity and pharmacokinetic properties. For instance, the fluoroquinolone Lomefloxacin features a fluorine atom at the C-8 position.[4][5][6][7][8]

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of Lomefloxacin, a fluoroquinolone with a C-8 fluorine, against a range of bacterial pathogens. It is expected that novel quinolones derived from this compound would exhibit a comparable spectrum of activity.

| Bacterial Species | Lomefloxacin MIC (µg/mL) |

| Escherichia coli | 0.1 - 0.4 |

| Haemophilus influenzae | 0.05 - 0.2 |

| Neisseria gonorrhoeae | 0.05 - 0.2 |

| Staphylococcus aureus | 0.8 - 3.1 |

| Streptococcus pneumoniae | 1.6 - 6.3 |

Data compiled from publicly available literature.[5][8]

Conclusion

This compound represents a strategically valuable, yet under-explored, starting material for the synthesis of novel fluoroquinolone antibiotics. The synthetic pathways to key intermediates such as 2,3,6-trifluoroaniline are well-established, providing a clear route to the construction of the quinolone nucleus. The resulting trifluorinated quinolones are predicted to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV, with a broad spectrum of antibacterial activity. This technical guide provides a foundational framework for researchers to explore the medicinal chemistry of this promising scaffold in the ongoing search for new and effective treatments for bacterial infections. Further derivatization and biological evaluation of compounds synthesized from this compound are warranted to fully realize their therapeutic potential.

References

- 1. 67815-56-9 | 2,3,6-TRIFLUOROANILINE [fluoromart.com]

- 2. scbt.com [scbt.com]

- 3. 2,3,6-Trifluoroaniline | C6H4F3N | CID 522283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Lomefloxacin? [synapse.patsnap.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. What is Lomefloxacin used for? [synapse.patsnap.com]

- 7. lomefloxacin [drugcentral.org]

- 8. laboratorynotes.com [laboratorynotes.com]

An In-depth Technical Guide to 2,3,6-Trifluorobenzonitrile: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,6-trifluorobenzonitrile, a key fluorinated intermediate in the chemical and pharmaceutical industries. This document details its discovery and historical context, summarizes its physicochemical properties, and provides in-depth experimental protocols for its synthesis.

Introduction

This compound is a halogenated aromatic nitrile that has garnered significant interest as a versatile building block in organic synthesis. Its trifluorinated phenyl ring, combined with a reactive nitrile group, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. The strategic placement of fluorine atoms can significantly influence the electronic properties, lipophilicity, and metabolic stability of target compounds, making this compound a sought-after intermediate in the development of pharmaceuticals and agrochemicals.

Discovery and History

While a singular, seminal "discovery" paper for this compound is not readily apparent in the surveyed literature, its emergence as a compound of interest can be traced through the patent literature of the early 1990s. The compound's development is intrinsically linked to the growing importance of fluorinated aromatic compounds in the life sciences.

A key milestone in the documented history of this compound is the Japanese Patent JP 03090057 , filed in the early 1990s. This patent outlines a multi-step synthesis of this compound starting from 2,3,4-trichloronitrobenzene, involving a series of halogen exchange and functional group transformations.[1]

Further refinement and alternative synthetic strategies emerged in the following years. A significant development was detailed in U.S. Patent 5,478,963A , filed in 1994. This patent describes a more streamlined and potentially more industrially viable process for the preparation of this compound and its subsequent use as a key intermediate in the synthesis of 2,3,6-trifluorobenzoic acid, a valuable precursor for various bioactive molecules.[1]

These patents indicate that by the early to mid-1990s, this compound was an established and valuable intermediate, with ongoing research focused on optimizing its production for commercial applications. Its history is therefore one of synthetic utility, driven by the demand for fluorinated building blocks in the development of new chemical entities.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₂F₃N | [2] |

| Molecular Weight | 157.09 g/mol | |

| CAS Number | 136514-17-5 | |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 179 °C | [2] |

| Density | 1.359 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.4706 | |

| Flash Point | 79 °C (174.2 °F) - closed cup | |

| SMILES | C1=CC(=C(C(=C1F)F)C#N)F | |

| InChI | InChI=1S/C7H2F3N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been described. The following protocols are based on the procedures detailed in the patent literature, providing a practical guide for its laboratory-scale preparation.

Synthesis from 2-Chloro-5,6-difluorobenzonitrile (Halex Reaction)

This method, described in U.S. Patent 5,478,963A, involves a chlorine-fluorine exchange (Halex) reaction.[1]

Experimental Protocol:

-

Drying of Reagents: A suspension of 5.8 g (0.1 mol) of potassium fluoride in 60 g of sulfolane is dried by distilling off 10 g of the solvent under reduced pressure.

-

Reaction Setup: To the dried suspension, add 0.2 g of tetra-n-butylphosphonium bromide and 15.5 g (89 mmol) of 2-chloro-5,6-difluorobenzonitrile.

-

Reaction Conditions: Heat the mixture at 190 °C for 8 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC) to confirm the complete conversion of the starting material.

-

Work-up and Isolation: After cooling, the inorganic salts are removed by filtration. The filter cake is washed with warm sulfolane (20 g).

-

Purification: The filtrate is subjected to distillation over a short Vigreux column to yield this compound.

Multi-step Synthesis from 2,3,4-Trichloronitrobenzene

This pathway is alluded to in U.S. Patent 5,478,963A, referencing Japanese Patent 03090057.[1] It represents an earlier, more complex route.

Logical Workflow:

The synthesis involves a sequence of four key transformations:

-

Chlorine/Fluorine Exchange: The initial step involves the substitution of one or more chlorine atoms on the 2,3,4-trichloronitrobenzene ring with fluorine.

-

Fluorine/Cyanide Exchange: A subsequent step involves the replacement of a fluorine atom with a cyanide group to introduce the nitrile functionality.

-

Denitrating Chlorination: The nitro group is then removed and replaced with a chlorine atom.

-

Renewed Chlorine/Fluorine Exchange: A final halogen exchange step is performed to yield the desired this compound.

Key Reactions and Applications

This compound is primarily utilized as a chemical intermediate. Its reactivity is centered around the nitrile group and the fluorinated aromatic ring.

Hydrolysis to 2,3,6-Trifluorobenzoic Acid

A significant application of this compound is its hydrolysis to 2,3,6-trifluorobenzoic acid, a precursor for various pharmaceuticals and agrochemicals.

Experimental Protocol (from U.S. Patent 5,478,963A):

-

Reaction Setup: To 20 g of 75% sulfuric acid, add 9.8 g (63 mmol) of this compound dropwise over 15 minutes at a temperature of 150 °C.

-

Reaction Conditions: Maintain the reaction mixture at 150 °C for 3 hours. The completion of the reaction can be monitored by the disappearance of the nitrile starting material.

-

Work-up: Pour the hot solution (100 °C) onto 50 g of ice.

-

Extraction: Extract the resulting aqueous mother liquor with methyl tert-butyl ether (MTBE).

-

Isolation and Purification: Dry the organic extracts over magnesium sulfate and remove the solvent under reduced pressure to yield 2,3,6-trifluorobenzoic acid.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis of this compound and its subsequent hydrolysis.

Caption: Synthetic pathway for this compound via a Halex reaction.

Caption: Logical workflow for the multi-step synthesis of this compound.

Caption: Reaction pathway for the hydrolysis of this compound.

Conclusion

This compound stands as a testament to the enabling power of fluorination in modern chemistry. While its discovery is not marked by a single event, its history is clearly defined by its utility as a key synthetic intermediate. The synthetic routes detailed in the patent literature provide robust methods for its preparation, paving the way for its application in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries. The continued interest in fluorinated compounds ensures that this compound will remain a relevant and important building block for future innovations.

References

- 1. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 2. Cas 136514-17-5,this compound | lookchem [lookchem.com]

Theoretical Exploration of the Electronic Structure of 2,3,6-Trifluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 2,3,6-Trifluorobenzonitrile. While direct, in-depth theoretical studies on this specific isomer are not extensively documented in publicly available literature, this document outlines the established computational protocols and expected outcomes based on research conducted on closely related fluorinated benzonitrile derivatives. By following these established methods, researchers can effectively predict and analyze the electronic properties, molecular geometry, and spectroscopic behavior of this compound, providing critical insights for applications in materials science and drug development.

Introduction to the Theoretical Framework

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and intermolecular interactions. Computational quantum chemistry provides a powerful toolkit to elucidate these characteristics at the atomic level. For aromatic systems like this compound, Density Functional Theory (DFT) and ab initio methods are the preferred approaches due to their balance of accuracy and computational cost. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed Computational Methodologies

A robust theoretical investigation of this compound's electronic structure involves a multi-step computational workflow. The following protocols are standard practice in the field and are derived from studies on analogous molecules.[1][2][3][4]

Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional arrangement of atoms in the molecule.

-

Methodology: Full geometry optimization is typically performed using DFT with a hybrid functional, such as B3LYP.[2][3]

-

Basis Set: A Pople-style basis set, for instance, 6-311++G(d,p), is commonly employed to provide a flexible description of the electron orbitals, including polarization and diffuse functions to accurately model the effects of the electronegative fluorine and nitrogen atoms.[1][2][3]

-

Software: The Gaussian suite of programs is a widely used software package for these types of calculations.[2]

-

Outcome: This calculation yields the equilibrium geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.

-

Methodology: Harmonic vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.

-

Verification: The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

-

Spectral Prediction: The calculated frequencies and intensities can be used to simulate the IR and Raman spectra of the molecule, aiding in the interpretation of experimental spectroscopic data.[1]

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic behavior.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.[2][5]

-

Electron Density and Charge Distribution: A Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be performed to determine the partial atomic charges on each atom.[2] This information reveals the distribution of electrons within the molecule and helps identify potential sites for electrophilic and nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution and is used to predict reactive sites. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.

Predicted Quantitative Data for this compound

Based on studies of similar molecules, the following tables summarize the types of quantitative data that would be generated from a thorough theoretical investigation of this compound. The values presented are hypothetical and serve as a template for expected results.

Table 1: Optimized Geometrical Parameters

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-C (aromatic) | 1.38 - 1.40 |

| C-H | ~1.08 |

| C-F | 1.33 - 1.35 |

| C-C≡N | ~1.45 |

| C≡N | ~1.16 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | 118 - 122 |

| C-C-F | 118 - 121 |

| C-C-H | 119 - 121 |

| C-C-CN | ~122 |

| Dihedral Angles (°) | |

| Ring Flatness | ~0 |

Table 2: Calculated Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -7.0 to -8.5 eV |

| LUMO Energy | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | 5.0 to 6.0 eV |

| Dipole Moment | 2.0 to 3.5 Debye |

Table 3: Mulliken Atomic Charges

| Atom | Predicted Charge (e) |

| C (bonded to F) | +0.2 to +0.4 |

| C (bonded to CN) | +0.1 to +0.3 |

| C (other aromatic) | -0.1 to +0.1 |

| H | +0.1 to +0.2 |

| F | -0.2 to -0.4 |

| N | -0.3 to -0.5 |

| C (in CN) | +0.1 to +0.2 |

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of a typical computational study on the electronic structure of a molecule like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. Ab initio HF, DFT and experimental (FT-IR) investigation of vibrational spectroscopy of P-N,N-dimethylaminobenzylidenemalononitrile (DBM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. ias.ac.in [ias.ac.in]

safety and handling precautions for 2,3,6-Trifluorobenzonitrile

An In-depth Technical Guide to the Safety and Handling of 2,3,6-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 136514-17-5), a key intermediate in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[1] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[1] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] |

Signal Word: Warning[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | F₃C₆H₂CN[2][3] |

| Molecular Weight | 157.09 g/mol [2][3] |

| Form | Liquid[2][3] |

| Density | 1.359 g/mL at 25 °C[2][3] |

| Flash Point | 79 °C (174.2 °F) - closed cup[2][3] |

| Refractive Index | n20/D 1.4706[2][3] |

Handling and Storage

Precautions for Safe Handling:

-

Avoid all personal contact, including inhalation of vapors or mist.[4][5]

-

Wear protective clothing, gloves, and eye/face protection.[5][6]

-

Wash hands and any exposed skin thoroughly after handling.[5][6]

Conditions for Safe Storage:

-

Store in a cool, dry, and well-ventilated place.[5]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

-

Containers should be regularly inspected for leaks.[5]

Exposure Controls and Personal Protective Equipment

To minimize exposure, the following personal protective equipment (PPE) should be used.

| Protection Type | Recommendations |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[4][7] |

| Skin Protection | Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin exposure.[4][5][6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A type ABEK (EN14387) respirator filter is recommended.[2][6] In situations with a risk of overexposure, a supplied-air respirator or a self-contained breathing apparatus (SCBA) may be necessary.[5] |

| General Hygiene | Have a safety shower and eye wash station readily available.[4] Launder contaminated clothing before reuse.[5][6] |

First-Aid Measures

The following first-aid measures should be taken in case of exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[1][4][6] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing. Consult a physician.[1][4][6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately consult a physician.[1][4][6] If present, remove contact lenses after the initial rinsing.[5][6] |

| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1][4][6] |

Fire-Fighting Measures

Suitable Extinguishing Media:

Specific Hazards Arising from the Chemical:

-

Under fire conditions, it may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[4][6]

Special Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][4][6]

Accidental Release Measures

Personal Precautions, Protective Equipment, and Emergency Procedures:

-

Use personal protective equipment.[1]

-

Ensure adequate ventilation.

-

Evacuate personnel to safe areas.[1]

-

Avoid breathing vapors, mist, or gas.[1]

Environmental Precautions:

-

Prevent further leakage or spillage if it is safe to do so.

-

Do not let the product enter drains; discharge into the environment must be avoided.[1]

Methods and Materials for Containment and Cleaning Up:

-

For minor spills, absorb with an inert material (e.g., sand, silica gel, universal binder) and place in a suitable, closed container for disposal.[6]

-

For major spills, contain the spill with sand, earth, or vermiculite.[5] Collect the recoverable product into labeled containers.[5] After clean-up, decontaminate and launder all protective clothing and equipment before storing and re-using.[5]

Disposal Considerations

Dispose of this chemical and its container at a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, or feed by storage or disposal. Do not discharge into sewer systems.[1] Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning.[1]

Transport Information

This compound is regulated for transport.

| Regulation | UN Number | Proper Shipping Name | Transport Hazard Class | Packing Group |

| ADR/RID | UN3276 | NITRILES, LIQUID, TOXIC, N.O.S. | 6.1 | III |

| IMDG | UN3276 | NITRILES, LIQUID, TOXIC, N.O.S. | 6.1 | III |

| IATA | UN3276 | NITRILES, LIQUID, TOXIC, N.O.S. | 6.1 | III |

Experimental Protocols

Detailed experimental protocols involving this compound should be designed and conducted in strict accordance with the safety precautions outlined in this guide and any additional institutional or regulatory requirements. All work should be performed in a well-ventilated chemical fume hood. A thorough risk assessment should be completed before beginning any new experimental procedure.

Mandatory Visualizations

Caption: Safety workflow for handling this compound.

References

- 1. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 2. This compound 99 136514-17-5 [sigmaaldrich.com]

- 3. 2,3,6-三氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. epa.gov [epa.gov]

A Technical Guide to 2,3,6-Trifluorobenzonitrile for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Commercial Availability, and Applications of a Key Fluorinated Building Block.

Introduction

2,3,6-Trifluorobenzonitrile is a fluorinated aromatic compound of increasing interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern offers a valuable scaffold for the synthesis of novel bioactive molecules. The incorporation of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a compound, including its metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, with a focus on its relevance to researchers, medicinal chemists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 136514-17-5 | |

| Molecular Formula | C₇H₂F₃N | |

| Molecular Weight | 157.09 g/mol | |

| Appearance | Liquid | [1] |

| Density | 1.359 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.4706 | [1] |

| Flash Point | 79 °C (closed cup) | [1] |

Commercial Availability and Suppliers

The commercial availability of this compound is somewhat limited, with some major suppliers having discontinued its sale. However, it remains available from several specialized chemical vendors, primarily for research and development purposes. It is important to note that this compound is typically supplied for laboratory or industrial use and not for medical or consumer applications.

| Supplier | Purity | Quantity | Price (USD) | Notes |

| CP Lab Safety | min 98% | 1 gram | $185.59 | For professional, research, and industrial use only. |

| Chem Pure | 95% | - | - | Bangalore-based supplier. |

| Sigma-Aldrich | 99% | - | - | Product is discontinued.[1] |

Researchers are advised to contact suppliers directly to confirm current stock levels, pricing, and packaging options.

Synthesis of this compound

A patented method for the synthesis of this compound involves a chlorine/fluorine exchange (Halex) reaction starting from 2-chloro-5,6-difluorobenzonitrile.[2] This process is a key step in the preparation of 2,3,6-trifluorobenzoic acid.[2]

Experimental Protocol: Halex Reaction for this compound Synthesis[2]

This protocol is based on the general description provided in the patent literature and may require optimization for specific laboratory conditions.

Materials:

-

2-chloro-5,6-difluorobenzonitrile

-

Alkali metal fluoride (e.g., potassium fluoride, cesium fluoride)

-

High-boiling point aprotic solvent (e.g., sulfolane)

-

Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine 2-chloro-5,6-difluorobenzonitrile and the aprotic solvent.

-

Add the alkali metal fluoride (typically in a slight molar excess) and the optional phase-transfer catalyst to the mixture.

-

Heat the reaction mixture to a temperature sufficient to initiate the halogen exchange reaction, as described in the patent (e.g., elevated temperatures).

-

Monitor the progress of the reaction by a suitable analytical method, such as gas chromatography (GC), until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product can be isolated by filtration to remove the inorganic salts, followed by distillation of the solvent.

-

Further purification of the this compound can be achieved by fractional distillation under reduced pressure.

Logical Flow of the Synthesis:

Applications in Drug Development

While specific examples of marketed drugs containing the this compound moiety are not readily found in the public domain, its utility lies in its role as a versatile intermediate in medicinal chemistry. The strategic placement of fluorine atoms can enhance drug-like properties. Fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups, affecting drug-receptor interactions and metabolic stability.

The nitrile group itself is a useful functional handle for further chemical transformations, allowing for its conversion into amines, carboxylic acids, or tetrazoles, which are common pharmacophores in drug molecules.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Store the compound in a cool, dry place away from sources of ignition. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound represents a valuable, albeit not widely available, building block for the synthesis of complex fluorinated molecules. Its preparation via a Halex reaction provides a viable route for its production in a research setting. For medicinal chemists and drug development professionals, the unique substitution pattern of this compound offers opportunities to fine-tune the properties of lead compounds and explore novel chemical space. As the demand for sophisticated fluorinated intermediates continues to grow, the availability and applications of this compound are likely to expand.

References

- 1. 2,3,6-三氟苯腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. US5478963A - 2,3-difluoro-6-nitrobenzonitrile and 2-chloro-5,6-difluorobenzonitrile-(2,3-difluoro-6-chlorobenzonitrile), process for their preparation and their use for the preparation of 2,3,6-trifluorobenzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3,6-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving 2,3,6-trifluorobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluorine and nitrile functionalities, which allows for selective chemical modifications. The electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring, making it susceptible to attack by a variety of nucleophiles.

Introduction to Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of new bonds to an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups, such as the nitrile group in this compound, is crucial for activating the aromatic ring towards nucleophilic attack.

In the case of this compound, the fluorine atoms act as good leaving groups. The regioselectivity of the substitution is influenced by the electronic effects of the nitrile group and the remaining fluorine atoms. The positions ortho and para to the strongly electron-withdrawing nitrile group are generally the most activated towards nucleophilic attack. Therefore, substitution is expected to occur preferentially at the C2 or C6 position.

General Reaction Mechanism

The SNAr reaction of this compound follows a well-established two-step mechanism:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate, the Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nitrile group.

-

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of a fluoride ion, yielding the substituted product.

General mechanism of SNAr on this compound.

Quantitative Data on SNAr Reactions

The following table summarizes representative nucleophilic aromatic substitution reactions performed on this compound.

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Morpholine | K₂CO₃, DMF, 100 °C, 16 h | 2,3-Difluoro-6-morpholinobenzonitrile | 85 | WO 2013131843 A1 |

| Thiophenol | K₂CO₃, DMF, 25 °C, 16 h | 2,3-Difluoro-6-(phenylthio)benzonitrile | 92 | WO 2013131843 A1 |

Experimental Protocols

The following protocols are adapted from procedures described in the scientific literature and are provided as a guide for researchers.

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used, and reactions are best carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: Reaction with an Amine Nucleophile (Morpholine)

This protocol describes the synthesis of 2,3-difluoro-6-morpholinobenzonitrile.

Materials:

-

This compound

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).

-

Stir the reaction mixture and heat to 100 °C.

-

Maintain the reaction at this temperature for 16 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 2,3-difluoro-6-morpholinobenzonitrile.

Protocol 2: Reaction with a Thiol Nucleophile (Thiophenol)

This protocol details the synthesis of 2,3-difluoro-6-(phenylthio)benzonitrile.

Materials:

-

This compound

-

Thiophenol

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to achieve a suitable concentration (e.g., 0.5 M).

-

Stir the reaction mixture at room temperature (25 °C) for 16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2,3-difluoro-6-(phenylthio)benzonitrile.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a nucleophilic aromatic substitution reaction with this compound.

Typical experimental workflow for SNAr reactions.

Application Notes and Protocols: Synthesis of Novel Fluorinated Heterocycles Using 2,3,6-Trifluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of novel fluorinated heterocycles utilizing 2,3,6-trifluorobenzonitrile as a key starting material. The highly reactive nature of this polyfluorinated nitrile makes it a valuable precursor for the construction of complex heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the resulting molecules. This document outlines a representative synthetic route for the preparation of a novel fluorinated pyridazinone derivative, including a detailed experimental protocol, characterization data, and a proposed reaction pathway.

Introduction

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery. The incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties. This compound is a versatile building block for the synthesis of such compounds. Its three fluorine atoms activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the nitrile group provides a handle for subsequent cyclization reactions.

This application note details a proposed synthetic pathway for the preparation of 6-amino-4,7-difluoro-2-phenyl-2,3-dihydrophthalazin-1-one, a novel fluorinated heterocycle, from this compound and phenylhydrazine. This reaction proceeds via an initial SNAr reaction followed by an intramolecular cyclization.

Proposed Reaction Scheme

The proposed synthesis involves a two-step, one-pot reaction. Initially, the fluorine atom at the 2-position of this compound is displaced by phenylhydrazine via a nucleophilic aromatic substitution reaction. The resulting intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the nitrile carbon, leading to the formation of the pyridazinone ring.

Caption: Proposed reaction pathway for the synthesis of a novel fluorinated pyridazinone.

Experimental Protocol

Materials:

-

This compound (99%)

-

Phenylhydrazine (97%)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-